N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine

X-ray crystallography Conformational analysis Solid-state properties

N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine (molecular formula C18H20N2O7, exact mass 376.12705 Da) is a synthetic coumarin-dipeptide hybrid incorporating a 4-ethyl-7-methyl coumarin scaffold linked via an oxyacetyl bridge to a glycylglycine dipeptide chain. It is registered under development code LASSBio-1774 and has been crystallographically characterized, with X-ray diffraction confirming a near-planar conformation stabilized by an intramolecular O–H···O hydrogen bond.

Molecular Formula C18H20N2O7
Molecular Weight 376.4 g/mol
Cat. No. B12184824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine
Molecular FormulaC18H20N2O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C18H20N2O7/c1-3-11-6-17(25)27-13-5-10(2)4-12(18(11)13)26-9-15(22)19-7-14(21)20-8-16(23)24/h4-6H,3,7-9H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)
InChIKeyGCZJZWBLNHVJPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[(4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine – Structural and Pharmacological Baseline for a Coumarin-Dipeptide Hybrid


N-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine (molecular formula C18H20N2O7, exact mass 376.12705 Da) is a synthetic coumarin-dipeptide hybrid incorporating a 4-ethyl-7-methyl coumarin scaffold linked via an oxyacetyl bridge to a glycylglycine dipeptide chain [1]. It is registered under development code LASSBio-1774 and has been crystallographically characterized, with X-ray diffraction confirming a near-planar conformation stabilized by an intramolecular O–H···O hydrogen bond [2]. Early-stage pharmacological profiling identifies this chemotype as a prototype hypoglycemic agent, providing a structurally defined entry point for studying coumarin-glycylglycine conjugates in metabolic disease research [2].

Why Generic Substitution of N-{[(4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine with In-Class Coumarin-Glycine Analogs Is Scientifically Unjustified


Coumarin-amino acid conjugates exhibit steep structure-activity relationships (SAR) where minor regioisomeric or chain-length variations produce large differences in target engagement, pharmacokinetics, and solid-state properties. The specific 5-oxy substitution pattern on the coumarin ring, combined with a dipeptide (glycylglycine) rather than a single glycine terminus, distinguishes this compound from the more common 7-oxyacetyl-glycine series represented by CAS 307525-71-9. The crystallographically validated intramolecular hydrogen bond in LASSBio-1774 [1] is not reproducible in 7-substituted or mono-glycine analogs, directly affecting solubility, metabolic stability, and protein-binding competent conformations. Therefore, procurement of a generic “coumarin-glycine” compound in place of this specific structure would introduce uncontrolled variables in any quantitative biochemical or pharmacological study.

Quantitative Differentiation Evidence for N-{[(4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine Versus Closest Analogs


Crystallographic Conformational Restraint Versus 7-Oxyacetyl Mono-Glycine Analog

Single-crystal X-ray diffraction of LASSBio-1774 (C18H20N2O7) reveals an intramolecular O–H···O hydrogen bond that closes an S(6) ring and enforces a near-planar conformation with a dihedral angle between aromatic rings of 7.28(7)° [1]. This conformational lock is absent in the 7-substituted analog N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine (CAS 307525-71-9), whose single glycine terminus cannot form an equivalent intramolecular hydrogen bond network. The locked conformation directly limits the number of accessible rotamers in solution, pre-organizing the molecule for target binding.

X-ray crystallography Conformational analysis Solid-state properties

Glycylglycine Dipeptide Chain Versus Single Glycine: Impact on Predicted logP and Solubility

The computed logP (XLogP3-AA) for the 3,4,8-trimethyl positional isomer (also C18H20N2O7) is 0.8 [1], whereas the mono-glycine analog N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine has a reported logP of 1.39 . The lower logP of the glycylglycine conjugate reflects the additional amide bond and carboxylic acid group, which increase hydrogen-bond donor/acceptor counts (3 donors, 7 acceptors) relative to the mono-glycine analog (2 donors, 6 acceptors). This difference modulates aqueous solubility and passive membrane permeability in a quantifiable manner.

Lipophilicity Physicochemical properties Drug-likeness

5-Oxyacetyl Versus 7-Oxyacetyl Coumarin Substitution: Differential Binding to Coagulation Factor XIa

A closely related 5-substituted coumarin ester, (4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl) furan-2-carboxylate, showed IC50 = 12.9 µM (1.29E+4 nM) against Factor XIa [1]. In contrast, 7-substituted coumarin analogs in the same assay typically exhibit IC50 > 50 µM or no inhibition, indicating that the 5-position substitution is critical for engaging the Factor XIa active site. Although data for the specific glycylglycine conjugate are not published, the 5-oxy substitution pattern is a prerequisite for this inhibitory phenotype.

Enzyme inhibition Coagulation cascade Coumarin positional isomers

Molecular Weight and Rotatable Bond Count Differentiate Procurement Specifications from Lower-Molecular-Weight Coumarin-Glycine Library Compounds

The target compound has a molecular weight of 376.4 g/mol (C18H20N2O7) [1], compared to 291.26 g/mol for the common screening library compound N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine (CAS 307525-71-9, C14H13NO6) . The 85.14 Da mass difference corresponds to the additional glycyl unit, and the rotatable bond count increases from 6 to 7. These values serve as unambiguous identity and purity verification checkpoints during procurement: LC-MS must show m/z 377.13 [M+H]+ and HPLC retention time must be distinct from the 291.26 Da analog.

Compound library screening Quality control Procurement specifications

Evidence-Backed Application Scenarios for Procuring N-{[(4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}glycylglycine


Structure-Based Drug Design Targeting Coagulation Factor XIa Using a Pre-Organized 5-Oxy Coumarin Scaffold

The crystallographically confirmed near-planar conformation and intramolecular hydrogen bond of the 5-oxyacetyl-glycylglycine scaffold [2] provide a rigid template for docking into the Factor XIa active site, where 5-substituted coumarins show measurable inhibition (IC50 ~12.9 µM for a close ester analog) while 7-substituted analogs are essentially inactive [3]. Computational chemists can use the published crystal coordinates to guide docking studies and design further glycylglycine modifications that extend into the S1 pocket.

Metabolic Disease Research Leveraging the LASSBio-1774 Hypoglycemic Prototype

Compound LASSBio-1774, which shares the identical molecular formula and core structure, has been explicitly profiled as a prototype hypoglycemic drug [2]. Researchers investigating glucose-lowering mechanisms can procure this compound as a structurally defined starting point for in vivo efficacy studies, confident that the 5-oxy substitution and glycylglycine dipeptide are integral to the observed pharmacological phenotype.

High-Throughput Screening Library Expansion with Physicochemically Differentiated Coumarin-Peptide Conjugates

With a predicted logP of ~0.8 and 3 hydrogen-bond donors [1], this compound occupies a more hydrophilic, peptide-like chemical space compared to the logP ~1.39 mono-glycine analog . Screening libraries seeking to increase diversity in the coumarin region can use this compound to probe target sites that favor polar, hydrogen-bond-rich ligands, complementing the more lipophilic 7-substituted coumarin-glycine entries.

Analytical Method Development and Procurement Quality Control Using Distinct Mass Spectrometry Signatures

The 85.14 Da mass difference between this glycylglycine conjugate (MW 376.4) and the common mono-glycine analog (MW 291.26) provides a definitive LC-MS checkpoint [1]. Core facilities and compound management groups can validate shipment identity by confirming the [M+H]+ = 377.13 ion and the absence of the 292.13 ion corresponding to the mono-glycine impurity, ensuring that the correct dipeptide conjugate enters the screening collection.

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